N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide
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Overview
Description
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is a complex organic compound with the molecular formula C23H18N4O6 It is characterized by the presence of a benzooxazole ring, which is a bicyclic structure containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzooxazole ring . This is followed by nitration and subsequent coupling reactions to introduce the dinitrobenzamide moiety. The reaction conditions often involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzooxazole ring can participate in hydrogen bonding and π-π interactions, while the dinitrobenzamide moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzooxazole structures but different substituents.
Dinitrobenzamide derivatives: Compounds with similar dinitrobenzamide moieties but different aromatic rings.
Uniqueness
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18N4O6 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C23H18N4O6/c1-12-8-14(3)21-19(9-12)25-23(33-21)15-5-4-13(2)18(10-15)24-22(28)17-7-6-16(26(29)30)11-20(17)27(31)32/h4-11H,1-3H3,(H,24,28) |
InChI Key |
VNTLZEYAKUBAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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